(1R,2R,3S)-3-Aminocyclopentane-1,2-diol
Overview
Description
(1R,2R,3S)-3-Aminocyclopentane-1,2-diol: is a chiral compound with three stereogenic centers It is a cyclopentane derivative with an amino group at the third position and hydroxyl groups at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol can be achieved through several synthetic routes. One common method involves the diastereoselective reduction of a suitable precursor, such as a cyclopentane derivative with protected hydroxyl and amino groups. The reduction is typically carried out using reducing agents like lithium aluminum hydride or sodium borohydride under controlled conditions to ensure the desired stereochemistry is obtained .
Industrial Production Methods: Industrial production of this compound often involves the use of chiral catalysts and enantioselective synthesis techniques to achieve high yields and optical purity. The process may include steps such as hydrogenation, protection-deprotection cycles, and chromatographic purification to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopentane derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, alkyl halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Amides, imides, nitrogen-containing derivatives.
Scientific Research Applications
Chemistry: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its stereogenic centers make it valuable for the preparation of enantiomerically pure compounds .
Mechanism of Action
The mechanism of action of (1R,2R,3S)-3-Aminocyclopentane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
- (1R,2S)-2-Aminocyclopentanecarboxylic acid
- (1S,2R,3S)-2-Amino-3-methylcyclopentanecarboxylic acid
- (1R,3S)-3-Aminocyclopentanol hydrochloride
Uniqueness: (1R,2R,3S)-3-Aminocyclopentane-1,2-diol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its three stereogenic centers allow for the formation of multiple enantiomers and diastereomers, each with potentially different activities and applications .
Properties
IUPAC Name |
(1R,2R,3S)-3-aminocyclopentane-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4+,5+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSOEJULKZXSPK-VPENINKCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]([C@H]1N)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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